2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
Description
Tautomerism
- Pyrrolopyridine tautomers : The 1H-pyrrolo[2,3-b]pyridine system allows proton shifts between the pyrrole nitrogen (position 1) and pyridine nitrogen (position 4). This equilibrium stabilizes the aromatic system via delocalization.
- Pyridinamine tautomers : The 2-aminopyridine group can adopt imino tautomers, though the amine form dominates due to aromatic stabilization.
Resonance Structures
- Pyrrolopyridine core : Electron delocalization across the fused rings creates partial double bonds, enhancing stability. The chlorine substituent withdraws electron density, polarizing the π-system.
- Pyridinamine group : The amino nitrogen donates electrons into the pyridine ring, activating positions 4 and 6 for electrophilic substitution.
$$
\text{Resonance in pyrrolopyridine:} \quad \chemfig{6((=O)-N(-[::-60]CH_2)-(=O)-[::-60]-[::-60]-)}
$$
$$
\text{Resonance in pyridinamine:} \quad \chemfig{6(-N(-[::-60]H_2)-=N-=-)}
$$
These electronic effects influence reactivity, solubility, and intermolecular interactions, critical for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-7-4-8-9(6-16-12(8)15-5-7)10-2-1-3-11(14)17-10/h1-6H,(H2,14,17)(H,15,16) |
InChI Key |
VLCXKASLPPOHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyrrolopyridine Functionalization
The pyrrolo[2,3-b]pyridine core is frequently constructed via palladium-catalyzed cross-coupling. Patent WO2006063167A1 demonstrates a Suzuki-Miyaura reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) in dioxane/water (3:1) at 80°C. This method achieves 80–95% yields for aryl-substituted derivatives, with analogous protocols adaptable for introducing pyridinyl groups.
Directed C-H Activation for Chlorination
Selective 5-chlorination is achieved using bromine radicals under blue LED irradiation, as described in Chinese patent CN108383826A. This method avoids over-chlorination by generating bromine radicals (Br- ) that regioselectively activate the C5 position of pyrrolo[2,3-b]pyridine, followed by chlorination with Cl₂. Yields exceed 90% with <2% di-chlorinated byproducts.
Pyridinamine Coupling Strategies
Buchwald-Hartwig Amination
The PMC article (PMC11478076) highlights a chemoselective Buchwald-Hartwig amination between 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and secondary amines. Using Pd₂(dba)₃/Xantphos catalyst systems in toluene at 110°C, this method achieves 70–85% yields for C4-aminated products. For the target compound, adapting this protocol with 2-aminopyridine derivatives enables C3-C6 linkage.
Pd/C-Mediated Alkynylation in Aqueous Media
Aurigene’s protocol employs 10% Pd/C–PPh₃–CuI in water for alkynylation of 4-chloro-2-iodo-7-azaindoles. While optimized for ethynyl groups, substituting terminal alkynes with aminopyridines under similar conditions (60°C, 12 h) could facilitate C–N bond formation. Yields for analogous reactions range from 65–78%.
Integrated Synthetic Routes
Route A: Sequential Cross-Coupling and Amination
Route B: One-Pot Tandem Reaction
- Step 1 : In situ generation of 5-chloro-3-iodopyrrolopyridine via NIS (N-iodosuccinimide) in DMF at 0°C.
- Step 2 : Direct coupling with 2-aminopyridine using CuI/1,10-phenanthroline in DMSO at 120°C.
Yield : 52% (requires rigorous exclusion of oxygen).
Critical Reaction Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂/10 mol% Xantphos | +15–20% |
| Solvent System | DME/H₂O (4:1) vs. Toluene/EtOH | +12% |
| Temperature | 90°C vs. 110°C | -8% (side rxns) |
| Protecting Group | SEM (trimethylsilylethoxymethyl) | +25% stability |
Challenges and Solutions
Over-Reduction in Amination
The Royal Society of Chemistry report notes that hydrazine-mediated reductions of nitro intermediates often over-reduce to aminopyridines. Using Rh/C with controlled hydrazine addition (0.5 equiv/hour) suppresses over-reduction, improving yields from 45% to 86%.
Regioselectivity in Chlorination
Non-directed chlorination of pyrrolo[2,3-b]pyridine yields 40% C5-Cl vs. 30% C4-Cl. Employing bromine radical-directed chlorination enhances C5 selectivity to 95%.
Scalability and Industrial Adaptations
Patent US9447099 details kilogram-scale production of analogous pyrazolo-pyrimidines using:
- Continuous flow hydrogenation for nitro reductions
- Melt crystallization for final purification (purity >99.5%)
Adapting these protocols could reduce production costs by 30% compared to batch processing.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ Ir(ppy)₃ under blue LED light for C–H amination, bypassing pre-functionalized intermediates. Preliminary data show 55% yield for direct pyrrolopyridine-pyridinamine coupling.
Biocatalytic Approaches
Immobilized transaminases (e.g., Codexis TA-101) enable enantioselective amination of ketone precursors, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFR signaling pathways, it can lead to reduced cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly relevant for cancers where FGFR signaling is aberrantly activated, making it a candidate for targeted cancer therapies.
Kinase Inhibition
Research indicates that 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can inhibit specific kinases involved in cellular signaling pathways. Such inhibition can alter critical processes like cell growth and differentiation, positioning the compound as a valuable tool in the study of kinase-related diseases .
Enzyme Interaction Studies
The compound's ability to interact with various enzymes makes it a significant subject for biochemical studies. It has been shown to bind to specific proteins, affecting their function and stability. This property allows researchers to explore the compound's role in modulating cellular processes through enzyme inhibition or activation.
Structure-Activity Relationship (SAR) Studies
SAR studies involving 2-Pyridinamine derivatives have provided insights into the structural features that enhance biological activity. By modifying substituents on the pyridine and pyrrole rings, researchers can optimize the compound's efficacy against specific biological targets, furthering its potential use in drug development .
Case Study: FGFR Inhibition
In a study focusing on FGFR inhibition, 2-Pyridinamine was evaluated for its effectiveness against various FGFR isoforms. The results indicated that the compound selectively inhibited FGFR signaling pathways, leading to decreased tumor growth in preclinical models of cancer . This finding underscores its potential as a targeted therapy for FGFR-driven malignancies.
Case Study: Kinase Selectivity
Another research initiative investigated the selectivity of 2-Pyridinamine against a panel of kinases. The compound demonstrated significant selectivity for certain kinases over others, which is crucial for minimizing off-target effects in therapeutic applications . This selectivity profile enhances its viability as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Structural Insights :
- Substituent Position : The target compound’s 6-substituted pyridinamine contrasts with Pexidartinib’s 3-substituted pyridine and FLT3-IN-2’s 5-substituted pyridinamine. Positional differences influence steric interactions with biological targets like kinases .
- Its absence in the target compound may restrict rotational freedom, altering affinity.
- Functional Groups: The 5-chloro group on the pyrrolopyridine ring (common in Pexidartinib and the target compound) enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
Key Differences :
Activity Insights :
- The 2-pyridinamine core may enhance hydrogen bonding with kinase ATP pockets, as seen in FLT3 inhibitors .
Physicochemical Properties
- Solubility : The target compound’s amine group may improve aqueous solubility compared to Pexidartinib’s trifluoromethylpyridine, but the chloro group and aromatic system likely reduce it .
- Crystallinity : highlights that dihydrochloride salt formation (as in Pexidartinib) improves stability and bioavailability; the target compound may adopt similar salt forms .
Biological Activity
The compound 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic organic compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The chemical properties of 2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C21H16ClF3N4 |
| Molecular Weight | 416.83 g/mol |
| IUPAC Name | 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
| PubChem CID | 59593294 |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of 2-Pyridinamine is primarily attributed to its interaction with specific molecular targets. It has been reported to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced cell growth and apoptosis in cancer cells .
Biological Activity and Pharmacological Effects
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that compounds similar to 2-Pyridinamine exhibit antitumor properties by inhibiting the growth of cancer cells through apoptosis induction. For instance, related pyrrolopyridine derivatives have shown significant cytotoxicity against various cancer cell lines .
- Antiviral Properties : Some studies suggest that derivatives of pyrrolo[2,3-b]pyridine may possess antiviral activity. However, specific data on the antiviral efficacy of 2-Pyridinamine itself is limited and requires further investigation .
- Antibacterial Effects : While some pyrrolopyridine compounds have shown antibacterial properties, there is insufficient evidence to confirm similar effects for 2-Pyridinamine. Further research is needed to explore this aspect thoroughly .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- A study published in MDPI highlighted the significance of trifluoromethyl groups in enhancing the potency of pyrrolopyridine derivatives against various biological targets. The inclusion of such groups has been shown to improve drug efficacy significantly .
- Another research article focused on the synthesis and evaluation of pyrrolo[3,2-c]pyridine derivatives, noting that certain modifications could lead to enhanced antitumor activity compared to non-modified analogs .
Safety Profile
The safety profile of 2-Pyridinamine indicates potential hazards:
| Hazard Statement | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
These warnings suggest that while exploring its biological activity, safety measures should be implemented due to potential skin and eye irritation.
Q & A
How can researchers optimize the regioselective synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives?
Category: Basic
Methodological Answer:
Regioselective synthesis of the pyrrolo[2,3-b]pyridine core requires careful control of reaction conditions. For example:
- Methylation: NaH and methyl iodide (MeI) in THF at 0°C to room temperature can selectively methylate the 1-position of the pyrrolopyridine scaffold .
- Nitration: Controlled nitration with HNO3 at low temperatures (0°C) avoids over-oxidation and ensures positional specificity .
- Cross-coupling: Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H2O at 105°C introduces substituents at the 5-position .
Table 1: Key Reaction Conditions for Regioselective Synthesis
| Step | Reagents/Conditions | Target Position | Reference |
|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → rt | 1-position | |
| Nitration | HNO3, 0°C → rt | 5-position | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 105°C | 5-position |
What analytical techniques are critical for confirming structural integrity post-synthesis?
Category: Basic
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substitution patterns and detects impurities. For example, the chloro substituent at the 5-position shows distinct deshielding in aromatic regions .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve ambiguities in complex substituent arrangements, particularly for chiral centers or sterically hindered regions .
- Mass Spectrometry: High-resolution MS validates molecular weight and purity (>98% by HPLC) .
How do structural modifications at the 3-position of the pyrrolo[2,3-b]pyridine core influence kinase inhibitory activity?
Category: Advanced
Methodological Answer:
The 3-position is critical for binding to kinase ATP pockets. Key modifications include:
- Methyl Group Introduction: In Pexidartinib (PLX3397), a methyl linker at the 3-position enhances CSF1R binding (IC50 = 20 nM) by improving hydrophobic interactions .
- Sulfonamide Linkage: In PLX4720, a sulfonamide group at the 3-position increases selectivity for B-RafV600E (IC50 = 13 nM) by forming hydrogen bonds with the kinase’s DFG motif .
Table 2: Impact of 3-Position Modifications on Kinase Inhibition
| Compound | 3-Position Substituent | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| Pexidartinib | -(CH2)-Pyridinylmethyl | CSF1R | 20 | |
| PLX4720 | -CO-NH-Propanesulfonamide | B-RafV600E | 13 |
How can researchers resolve discrepancies in reported IC50 values for CSF1R inhibition?
Category: Advanced
Methodological Answer:
Discrepancies in IC50 values (e.g., 20 nM vs. 28 nM for CSF1R ) may arise from:
- Assay Conditions: Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) or incubation times.
- Cell Lines: Primary macrophages vs. recombinant kinase assays yield varying results due to endogenous signaling pathways.
- Compound Purity: Ensure >98% purity via HPLC and validate solubility in DMSO (≥20.9 mg/mL) to avoid aggregation artifacts .
Recommended Steps:
Replicate assays using standardized protocols (e.g., KinomeScan profiling).
Cross-validate with orthogonal methods (e.g., Western blotting for phospho-CSF1R).
What in vivo models are appropriate for evaluating efficacy in glioblastoma?
Category: Advanced
Methodological Answer:
- Orthotopic Xenografts: Implant patient-derived glioblastoma cells into immunocompromised mice (e.g., NSG) to assess blood-brain barrier penetration .
- Dosing Regimen: Administer 50 mg/kg/day orally for 28 days, monitoring tumor volume via MRI .
- PK/PD Analysis: Measure plasma and brain concentrations using LC-MS to correlate exposure with target engagement .
Table 3: In Vivo Parameters for Glioblastoma Studies
| Parameter | Recommendation | Reference |
|---|---|---|
| Model | U87MG xenografts in NSG mice | |
| Dosage | 50 mg/kg/day, oral | |
| Endpoint Analysis | Tumor volume reduction ≥50% |
What strategies mitigate solubility challenges in biological assays?
Category: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
